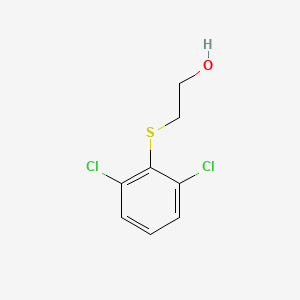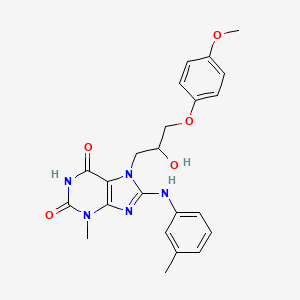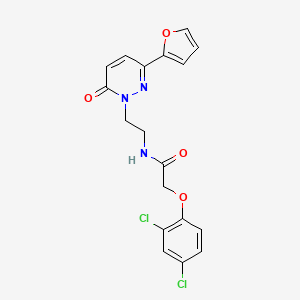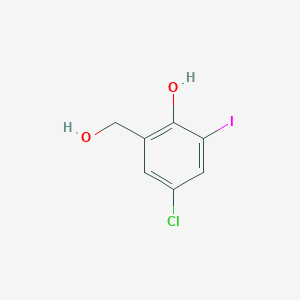
2,6-Dichlorophenylthioethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorophenylthioethanol (DCTE) is an organic compound with the molecular formula C8H7Cl2OS. It is a colorless liquid that is widely used in scientific research due to its unique properties. DCTE is derived from the reaction between 2,6-dichlorophenol and thioacetic acid, and it has several applications in both biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 2,6-Dichlorophenylthioethanol involves its ability to inhibit the activity of certain enzymes. Specifically, it binds to the active site of ACAT and prevents the formation of cholesterol esters. This results in a decrease in the amount of cholesterol that is stored in cells, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including its ability to inhibit the activity of ACAT. This can result in a decrease in the amount of cholesterol that is stored in cells, which can have a variety of physiological effects. Additionally, this compound has been shown to have antitumor properties, and it is being investigated for its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,6-Dichlorophenylthioethanol in lab experiments is its ability to inhibit the activity of ACAT, which can be useful in studying the role of this enzyme in various physiological processes. Additionally, this compound has been shown to have antitumor properties, which can be useful in studying the mechanisms of cancer development and potential therapies. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2,6-Dichlorophenylthioethanol. One potential area of research is the development of new cancer therapies based on the antitumor properties of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in other areas of scientific research. Finally, the development of new synthesis methods for this compound could improve its purity and yield, making it more useful in lab experiments.
Métodos De Síntesis
The synthesis of 2,6-Dichlorophenylthioethanol involves the reaction between 2,6-dichlorophenol and thioacetic acid. The reaction is catalyzed by hydrochloric acid, and the resulting product is purified using distillation. The yield of this compound is typically high, and the purity can be improved through further purification techniques.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenylthioethanol is widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be particularly effective in inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that is involved in the synthesis of cholesterol esters. This compound has also been shown to have antitumor properties, and it is being investigated for its potential use in cancer therapy.
Propiedades
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCUJHSBMAWVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone](/img/structure/B2895619.png)


![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)
![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)
![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)